molecular formula C13H10Cl2N2O B5728492 N-(3,4-dichlorobenzyl)isonicotinamide

N-(3,4-dichlorobenzyl)isonicotinamide

Cat. No.: B5728492
M. Wt: 281.13 g/mol
InChI Key: IWSGDOWBEAAKAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorobenzyl)isonicotinamide is an organic compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of a 3,4-dichlorobenzyl group attached to the nitrogen atom of isonicotinamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorobenzyl)isonicotinamide typically involves the reaction of 3,4-dichlorobenzyl chloride with isonicotinamide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chloride group is replaced by the isonicotinamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorobenzyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antifungal and antibacterial agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced solubility and stability.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)isonicotinamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential biochemical pathways. The compound can bind to enzymes or receptors, disrupting their normal function and leading to the inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinamide: The parent compound, which lacks the 3,4-dichlorobenzyl group.

    Nicotinamide: An isomer of isonicotinamide with the carboxamide group in the 3-position.

    N-(2,4-dichlorobenzyl)isonicotinamide: A similar compound with dichlorobenzyl substitution at different positions.

Uniqueness

N-(3,4-dichlorobenzyl)isonicotinamide is unique due to the presence of the 3,4-dichlorobenzyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, solubility, and biological activity compared to its analogs.

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-11-2-1-9(7-12(11)15)8-17-13(18)10-3-5-16-6-4-10/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSGDOWBEAAKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)C2=CC=NC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.